7-methoxychroman-3-carboxylic Acid

Overview

Description

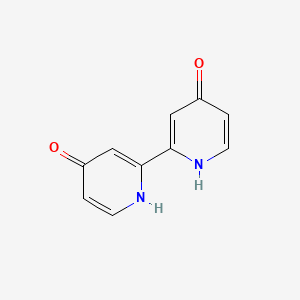

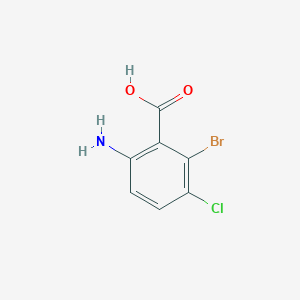

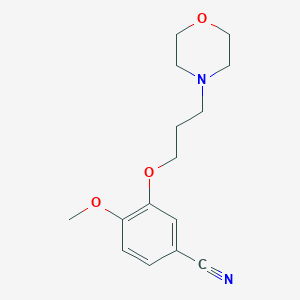

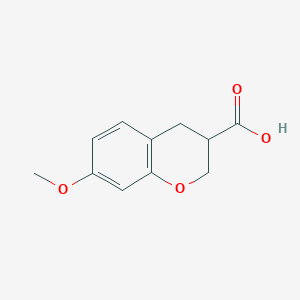

7-Methoxychroman-3-carboxylic acid is a chemical compound that belongs to the class of chroman derivatives. It is used as a reagent to conjugate 7-Methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .

Molecular Structure Analysis

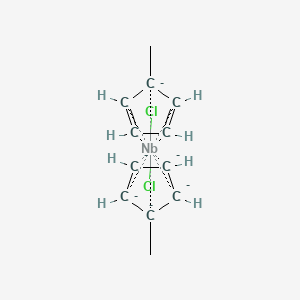

The molecular structure of 7-Methoxychroman-3-carboxylic acid is represented by the linear formula C11H12O4 . Its InChI code is 1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) and the corresponding InChI key is SVDWMRTZSYORGU-UHFFFAOYSA-N .Chemical Reactions Analysis

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is used as a reagent to conjugate 7-Methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .Physical And Chemical Properties Analysis

7-Methoxychroman-3-carboxylic acid has a molecular weight of 208.21 . It is a solid substance that should be stored in a sealed, dry, and room temperature environment .Scientific Research Applications

Organic Synthesis

7-methoxychroman-3-carboxylic Acid plays a pivotal role in organic synthesis. Its carboxylic acid group is highly reactive, making it a valuable building block for synthesizing small molecules and macromolecules. It can undergo various organic reactions such as substitution, elimination, oxidation, and coupling, which are essential in creating complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for the synthesis of selective inhibitors, like ROCK2 inhibitors, which are significant in treating various diseases . Its structure allows for the development of novel drugs with enhanced biological activity.

Nanotechnology

The carboxylic acid group of 7-methoxychroman-3-carboxylic Acid is used as a surface modifier in nanotechnology. It promotes the dispersion and incorporation of metallic nanoparticles and carbon nanostructures, which is crucial for creating nanomaterials with specific properties .

Polymer Science

This compound finds applications in polymer science as a monomer, additive, or catalyst. It contributes to the modification of synthetic or natural polymers, impacting the physical properties and functionalities of the resulting materials .

Environmental Applications

Research suggests that coumarin derivatives, including 7-methoxychroman-3-carboxylic Acid, could have environmental applications. They may be involved in green chemistry processes, utilizing water as a solvent for reactions, which is a more environmentally friendly approach .

Proteomics Research

7-methoxychroman-3-carboxylic Acid is used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions, aiding in the understanding of complex biological systems .

Mechanism of Action

Safety and Hazards

The compound is potentially harmful and should be handled with care. It is recommended to avoid prolonged or repeated exposure, dust formation, and breathing vapors, mist, or gas . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWMRTZSYORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461937 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxychroman-3-carboxylic Acid | |

CAS RN |

3187-51-7 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.